Cas no 1257649-57-2 (2-Bromophenylboronic acid MIDA ester)

2-Bromophenylboronic acid MIDA ester is a versatile building block in organic synthesis, offering a straightforward approach to constructing complex boronic acid derivatives. Its MIDA ester functionality enhances the reactivity and compatibility with various coupling partners, facilitating the development of multifunctional molecules. This product is highly valued for its purity and consistent quality, making it an ideal choice for research and development in the pharmaceutical and agrochemical industries.
2-Bromophenylboronic acid MIDA ester structure
1257649-57-2 structure
Product Name:2-Bromophenylboronic acid MIDA ester
CAS No:1257649-57-2
MF:C11H11BBrNO4
MW:311.924342393875
CID:2083369
PubChem ID:329761977
Update Time:2025-07-21

2-Bromophenylboronic acid MIDA ester Chemical and Physical Properties

Names and Identifiers

    • 2-Bromophenylboronic acid MIDA ester
    • 2-(2-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
    • 2-(2-Bromophenyl)-6-methyl-1362-dioxazaboracane-48-dione
    • 1257649-57-2
    • DTXSID40746278
    • 2-Bromophenylboronic acid MIDA ester, 95%
    • SY038356
    • 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaboracane-4,8-dione
    • 943552-28-1
    • MFCD11215210
    • DTXCID70697022
    • Boron, (2-bromophenyl)[N-[(carboxy-kappaO)methyl]-N-methylglycinato(2-)-kappaN,kappaO]-, (T-4)-
    • MDL: MFCD11215210
    • Inchi: 1S/C11H11BBrNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3
    • InChI Key: OKCCXZGVZLOVRX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1B1OC(CN(C)CC(=O)O1)=O

Computed Properties

  • Exact Mass: 310.99645g/mol
  • Monoisotopic Mass: 310.99645g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Melting Point: 205-213 °C

2-Bromophenylboronic acid MIDA ester Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

2-Bromophenylboronic acid MIDA ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B886390-25g
2-Bromophenylboronic acid MIDA ester
1257649-57-2 98%
25g
1,755.00 2021-05-17

Additional information on 2-Bromophenylboronic acid MIDA ester

Introduction to 2-Bromophenylboronic acid MIDA ester (CAS No: 1257649-57-2)

2-Bromophenylboronic acid MIDA ester, identified by the Chemical Abstracts Service Number (CAS No) 1257649-57-2, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound serves as a crucial intermediate in the synthesis of various boronic acid derivatives, which are widely utilized in drug development, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. The presence of both a bromine substituent and a MIDA (Methyl Imidazolylidene) ester group makes this compound particularly versatile, enabling its application in diverse synthetic pathways.

The MIDA ester moiety is known for its enhanced stability and reactivity compared to traditional boronic acids. This stability is attributed to the imidazolylidene group, which effectively masks the boronic acid functionality until it is activated under specific reaction conditions. This characteristic makes 2-Bromophenylboronic acid MIDA ester an ideal candidate for applications where controlled reactivity is essential. In recent years, this compound has been extensively studied for its role in the development of novel therapeutic agents, particularly in the area of targeted cancer therapies.

One of the most compelling applications of 2-Bromophenylboronic acid MIDA ester is in the synthesis of bisphosphonates, which are a class of compounds known for their ability to inhibit bone resorption and are commonly used in the treatment of osteoporosis and other bone-related disorders. The bromine substituent on the phenyl ring allows for further functionalization via cross-coupling reactions, enabling the creation of complex molecular architectures with tailored biological activities. This flexibility has made this compound a valuable tool for medicinal chemists seeking to develop innovative drug candidates.

In addition to its pharmaceutical applications, 2-Bromophenylboronic acid MIDA ester has also found utility in materials science, particularly in the synthesis of organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to precisely control the structure and reactivity of these materials is crucial for optimizing their performance, and boronic acid derivatives play a pivotal role in this regard. The stability and ease of handling provided by the MIDA ester group make it an attractive choice for researchers working on advanced material systems.

The synthesis of 2-Bromophenylboronic acid MIDA ester typically involves multi-step organic transformations, starting from readily available aromatic precursors. The process often begins with the bromination of a phenyl derivative followed by functionalization with a boronic acid group. The introduction of the MIDA ester moiety is achieved through a series of well-established chemical reactions that ensure high yield and purity. These synthetic methodologies have been refined over time to accommodate large-scale production requirements, making this compound accessible for both academic research and industrial applications.

Recent advancements in synthetic chemistry have further expanded the utility of 2-Bromophenylboronic acid MIDA ester. For instance, researchers have developed novel catalytic systems that enhance the efficiency of Suzuki-Miyaura cross-coupling reactions involving this compound. These innovations have not only improved reaction yields but also reduced unwanted side products, making the process more sustainable and environmentally friendly. Such developments underscore the importance of this compound in modern synthetic chemistry and its potential to drive further breakthroughs in drug discovery and material science.

The biological activity of derivatives synthesized from 2-Bromophenylboronic acid MIDA ester has been extensively explored in preclinical studies. These studies have highlighted its potential as a scaffold for developing new therapeutic agents with enhanced efficacy and reduced toxicity. For example, researchers have demonstrated its utility in creating small molecule inhibitors targeting specific enzymes involved in cancer progression. The ability to modify the structure of these derivatives allows for fine-tuning their biological properties, making them promising candidates for future clinical trials.

The future prospects for 2-Bromophenylboronic acid MIDA ester are vast, with ongoing research focusing on expanding its applications across various domains. In pharmaceuticals, there is growing interest in developing new strategies for delivering therapeutic agents more effectively using nanotechnology platforms that incorporate boronic acid derivatives. Additionally, advancements in computational chemistry are enabling researchers to predict and design new molecular structures with desired properties more efficiently than ever before.

In conclusion, 2-Bromophenylboronic acid MIDA ester, with its CAS No 1257649-57-2, represents a cornerstone compound in modern chemical synthesis. Its unique structural features and versatile reactivity make it indispensable in both academic research and industrial applications. As our understanding of chemical transformations continues to evolve, it is likely that this compound will play an even greater role in shaping the future of pharmaceuticals and materials science.

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